TASP0415914 is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule inhibitor, targeting specific biological pathways to exert its effects. Understanding TASP0415914 involves examining its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications in scientific research.
TASP0415914 was developed as part of a series of compounds aimed at modulating biological targets related to various diseases. It belongs to a class of small molecules that are designed to inhibit specific enzymes or receptors involved in disease pathways. The compound is typically sourced from pharmaceutical research laboratories where it is synthesized for preclinical and clinical studies.
The synthesis of TASP0415914 involves several key steps, utilizing standard organic chemistry techniques. The process generally includes:
The exact synthetic route for TASP0415914 may vary depending on the specific derivatives being targeted. Detailed methodologies would typically be documented in synthetic organic chemistry literature or patent filings.
The molecular structure of TASP0415914 can be represented using chemical notation that details the arrangement of atoms and functional groups within the compound. This structure can be visualized using molecular modeling software or through two-dimensional chemical structure representations.
The empirical formula and molecular weight of TASP0415914 provide critical information about its composition:
TASP0415914 may participate in various chemical reactions that are relevant for its biological activity. These reactions could include:
The kinetics and thermodynamics of these reactions are essential for understanding the compound's behavior in biological systems. Studies often utilize spectroscopic methods or chromatographic techniques to analyze reaction products and mechanisms.
The mechanism of action for TASP0415914 involves its binding to specific targets within cells, leading to downstream effects that alter cellular function. This may include:
Quantitative data from assays measuring enzyme activity or cellular responses provide insights into the efficacy of TASP0415914 as a therapeutic agent.
The physical properties of TASP0415914 include:
Chemical properties such as stability under different pH conditions, reactivity with other compounds, and degradation pathways are important for assessing the compound's viability as a drug candidate.
TASP0415914 has potential applications in various fields of scientific research, including:
TASP0415914 (CAS 1292300-75-4) is a small-molecule inhibitor with the systematic IUPAC name: N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide [2] [6]. Its molecular formula is C₁₃H₁₇N₅O₃S, yielding a molecular weight of 323.37 g/mol [1] [5]. The structure integrates three pharmacologically significant moieties:
The SMILES notation (CC(=O)NC₁=NC(C)=C(S₁)C₂=NC(N₃CCCC(O)C₃)=NO₂) confirms the connectivity, with the 3-hydroxypiperidine adopting a chair conformation that optimizes spatial orientation for target binding [5] [8]. The InChIKey (WFQFHKQIDOCQTL-UHFFFAOYSA-N) provides a unique identifier for database searches [6].
Table 1: Atomic Composition of TASP0415914
Element | Percentage | Atomic Count |
---|---|---|
Carbon (C) | 48.29% | 13 |
Hydrogen (H) | 5.30% | 17 |
Nitrogen (N) | 21.66% | 5 |
Oxygen (O) | 14.84% | 3 |
Sulfur (S) | 9.91% | 1 |
Data derived from elemental analysis [6]
TASP0415914 exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (386.55 mM), but is insoluble in aqueous buffers or ethanol [1] [5]. This property necessitates formulation in DMSO for in vitro studies and complex vehicles (e.g., PEG300/Tween 80 mixtures) for in vivo administration [1]. The compound demonstrates exceptional solid-state stability when stored at -20°C, maintaining integrity for >2 years, while solutions in DMSO retain activity for 6 months at -80°C or 1 month at -20°C [6].
Crystallographic studies remain limited, but predicted density is 1.435 g/cm³ based on computational modeling [5]. The molecule’s melting point is undocumented in available literature, though its crystalline form appears as a white to off-white powder [1] [6]. LogP calculations indicate moderate lipophilicity (predicted ~2.5), balancing membrane permeability and solubility [6].
Table 2: Physicochemical Properties
Parameter | Value | Conditions |
---|---|---|
Solubility in DMSO | 125 mg/mL (386.55 mM) | 25°C, ultrasonic dispersion |
Aqueous Solubility | Insoluble | pH 7.4 |
Solid Stability | >2 years | -20°C, desiccated |
Solution Stability | 6 months | -80°C in DMSO |
Predicted logP | ~2.5 | Calculated |
The 2-amino-4-methylthiazole-5-carboxamide scaffold is critical for TASP0415914’s nanomolar affinity toward PI3Kγ (IC₅₀ = 29 nM) [1] [5]. SAR analyses reveal:
The thiazole core’s planarity enables π-stacking with Tyr-867 in the ATP-binding site, while the oxadiazole’s electron-deficient nature enhances dipole interactions with Arg-948 [4]. Modifications to the thiazole’s C5 position (e.g., halogenation) reduce cellular permeability due to increased polarity [6].
Table 3: Impact of Substituents on PI3Kγ Inhibition
Modification Site | Structural Change | PI3Kγ IC₅₀ Shift | Rationale |
---|---|---|---|
C4-thiazole | Methyl → Hydrogen | 29 nM → 320 nM | Loss of hydrophobic contact |
Acetamide | Methyl → Ethyl | No change | Tolerable steric bulk |
Acetamide | Methyl → Phenyl | Inactive | Steric occlusion |
3-Hydroxypiperidine | (R)-isomer → (S)-isomer | 29 nM → 435 nM | H-bond geometry perturbation |
Oxadiazole C3′ | Piperidine → Piperazine | 29 nM → 110 nM | Altered basicity and orientation |
TASP0415914 demonstrates remarkable selectivity for PI3Kγ over other class I isoforms, contrasting with pan-PI3K inhibitors like LY294002 [4] :
Compared to other clinical-stage PI3Kγ inhibitors (e.g., IPI-549), TASP0415914’s 3-hydroxypiperidine mimics the morpholine oxygen in Wortmannin, enabling water-mediated H-bonds absent in purine-based inhibitors [4] . Its oxadiazole-thiazole core also reduces off-target kinase interactions compared to quinazoline-based inhibitors .
Table 4: Selectivity Profile Among Class I PI3Ks
PI3K Isoform | TASP0415914 IC₅₀ | Key Binding Residues | Structural Distinction |
---|---|---|---|
γ (Class IB) | 29 nM | Glu-880, Asp-964, Ile-879 | Natural Arg-1047, flexible P-loop |
α (Class IA) | >1,000 nM | Met-772, Lys-802, Tyr-836 | Gln-859 steric gatekeeper |
β (Class IA) | >1,000 nM | Asp-854, Trp-812 | Larger hydrophobic pocket |
δ (Class IA) | 850 nM | Val-828, Met-752 | Asp-911 disrupts H-bond network |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7